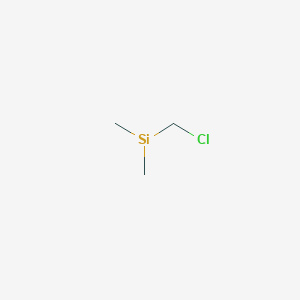

(Chloromethyl)dimethylsilane

Description

Properties

InChI |

InChI=1S/C3H8ClSi/c1-5(2)3-4/h3H2,1-2H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAJFATIYVLZNFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8ClSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60883957 | |

| Record name | Silane, (chloromethyl)dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60883957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

107.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3144-74-9 | |

| Record name | (Chloromethyl)dimethylsilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003144749 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Chloromethyl)dimethylsilane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96776 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Silane, (chloromethyl)dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silane, (chloromethyl)dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60883957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (chloromethyl)dimethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.597 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (Chloromethyl)dimethylsilane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53NF3P6VJM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Part 1: Chloro(chloromethyl)dimethylsilane: The Bifunctional Workhorse

An In-depth Technical Guide to (Chloromethyl)dimethylsilane and its Dichloro-Analog for Advanced Research

Senior Application Scientist Note: The topic "(Chloromethyl)dimethylsilane" presents a common challenge in chemical nomenclature where slight variations can refer to distinct molecules. This guide will primarily focus on the widely utilized and extensively documented compound Chloro(chloromethyl)dimethylsilane (CAS Number: 1719-57-9) , which is frequently the subject of inquiry due to its bifunctional reactivity. We will also address the distinct chemical entity, (Chloromethyl)dimethylsilane (CAS Number: 3144-74-9) , to ensure comprehensive coverage and clarity for the research community.

Chemical Abstract Service (CAS) Number: 1719-57-9[1][2][3]

Synonyms: (Chloromethyl)dimethylchlorosilane, CMDMCS[3][4]

Chloro(chloromethyl)dimethylsilane is a versatile organosilicon compound valued for its dual reactivity. It features two distinct electrophilic sites: a reactive silicon-chlorine bond and a carbon-chlorine bond on the methyl group. This unique structure makes it an essential building block and intermediate in a wide array of chemical syntheses, from silicone polymers to specialized coupling agents.[5]

Core Properties and Specifications

Quantitative data for Chloro(chloromethyl)dimethylsilane is summarized below, providing a clear reference for experimental design and safety protocols.

| Property | Value | Citations |

| Molecular Formula | C₃H₈Cl₂Si | [1][2][5] |

| Molecular Weight | 143.09 g/mol | [2][5] |

| Appearance | Colorless to pale yellow liquid | [4][5] |

| Density | 1.086 g/mL at 25 °C | [1][2][6] |

| Boiling Point | 114 °C at 752 mmHg | [1][2][5] |

| Flash Point | 21 °C - 22 °C (69.8 °F - 71.6 °F) (closed cup) | [3] |

| Refractive Index (n20/D) | 1.437 | [1][2][6] |

| Water Solubility | Reacts violently | [1][3][7] |

Reactivity and Mechanistic Insights

The utility of Chloro(chloromethyl)dimethylsilane stems from the differential reactivity of its two chloro-substituents.

-

The Si-Cl Bond: This bond is highly susceptible to nucleophilic attack due to the electropositive nature of silicon and the good leaving group ability of the chloride ion. It readily reacts with water, alcohols, amines, and other nucleophiles.[7][8] This reactivity is fundamental to its use in forming siloxane polymers and as a silylating agent. The hydrolysis reaction is vigorous and liberates corrosive hydrogen chloride gas.[4][7]

-

The C-Cl Bond: The chloromethyl group (CH₂Cl) behaves like a typical alkyl halide. It undergoes nucleophilic substitution reactions (Sₙ2 type), allowing for the introduction of a wide range of functional groups onto the silicon-containing scaffold.[9] This site is generally less reactive than the Si-Cl bond, which allows for selective functionalization under controlled conditions.

This dual reactivity allows for a two-stage functionalization strategy, making it a valuable precursor for creating complex organosilicon molecules.[9]

Caption: Hydrolysis and subsequent condensation of Chloro(chloromethyl)dimethylsilane.

Core Applications in Research and Development

-

Silicone Polymer Synthesis: It serves as a key intermediate in producing functionalized silicone polymers. The chloromethyl group allows for further modifications, tailoring the polymer's properties for specific applications in coatings, adhesives, and sealants.[5][9]

-

Silane Coupling Agents: This compound is used to manufacture advanced coupling agents that promote adhesion between organic polymers and inorganic substrates like glass or metals.[5] This is critical in the production of high-performance composite materials for the automotive and aerospace industries.[5]

-

Surface Modification: Researchers employ it to modify surfaces, rendering them more hydrophobic or chemically resistant.[5]

-

Pharmaceutical and Agrochemical Synthesis: It acts as an important intermediate in organic synthesis for producing various silane derivatives used in pharmaceuticals and agrochemicals.[5][8][10]

Experimental Protocol: General Nucleophilic Substitution

This protocol outlines a general procedure for the substitution of the silicon-bound chlorine atom.

Objective: To synthesize a (Chloromethyl)dimethyl(organo)silane via nucleophilic substitution.

Materials:

-

Chloro(chloromethyl)dimethylsilane (CAS 1719-57-9)

-

Nucleophile (e.g., an alcohol, R-OH)

-

Anhydrous, non-protic solvent (e.g., THF, diethyl ether)

-

Tertiary amine base (e.g., triethylamine) to scavenge HCl

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Set up a flame-dried, three-neck flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

-

Dissolve the nucleophile (1.0 equivalent) and triethylamine (1.1 equivalents) in the anhydrous solvent.

-

Cool the solution to 0 °C in an ice bath.

-

Add Chloro(chloromethyl)dimethylsilane (1.05 equivalents) dropwise to the stirred solution via the dropping funnel. Causality: Dropwise addition is crucial to control the exothermic reaction and prevent side reactions.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or GC-MS.

-

The formation of triethylamine hydrochloride salt will be observed as a white precipitate.

-

Filter the mixture to remove the salt and wash the filter cake with a small amount of the anhydrous solvent.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Purify the resulting crude product by vacuum distillation or column chromatography to yield the desired substituted silane.

Caption: General nucleophilic substitution at the silicon center.

Safety, Handling, and Storage

Chloro(chloromethyl)dimethylsilane is a hazardous substance requiring stringent safety protocols.

-

Hazards: It is a highly flammable liquid and vapor.[3][7] It is harmful if swallowed and causes severe skin burns and eye damage.[3][7] It reacts violently with water, liberating toxic hydrogen chloride gas.[3][7]

-

Handling: All manipulations should be performed under an inert atmosphere (nitrogen or argon) in a well-ventilated chemical fume hood.[3][7] Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield, is mandatory.[7][11]

-

Storage: Store in a cool, dry, well-ventilated area designated for flammable liquids.[3][8] The container must be kept tightly closed under an inert gas to prevent contact with moisture.[3][5]

Part 2: (Chloromethyl)dimethylsilane: The Monochloro-Analog

Chemical Abstract Service (CAS) Number: 3144-74-9[9][12]

Synonyms: Dimethyl(chloromethyl)silane[12]

This compound is structurally different from its dichloro-counterpart, featuring a reactive silicon-hydride (Si-H) bond instead of a silicon-chlorine bond. This makes its chemistry distinct and suitable for different synthetic applications, such as hydrosilylation reactions.

Core Properties and Specifications

| Property | Value | Citations |

| Molecular Formula | C₃H₉ClSi | [12] |

| Molecular Weight | 108.64 g/mol | [12] |

| Boiling Point | 82-83 °C | |

| Density | 0.894 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.42 |

(Chloromethyl)dimethylsilane is primarily used as an intermediate in the synthesis of more complex organosilicon compounds where the Si-H group can be utilized for specific transformations while the C-Cl group allows for other functionalization pathways.[13]

References

-

Chloro(chloromethyl)dimethylsilane: An Overview of its Properties and Applications - INNO Specialty Chemicals. [Link]

-

Silane, chloro(chloromethyl)dimethyl- | C3H8Cl2Si | CID 74393 - PubChem. [Link]

-

Reaction of chloro(chloromethyl)dimethylsilane and -germane with Group 14 element nucleophiles | Organometallics - ACS Publications. [Link]

-

ALLYL(CHLOROMETHYL)DIMETHYLSILANE, 95% - Gelest, Inc. [Link]

-

SAFETY DATA SHEET - Fisher Scientific. [Link]

-

Reactions of (chloromethyl)pentamethyldisilane with some nucleophilic reagents - Sci-Hub. [Link]

-

USE OF CHLORO(CHLOROMETHYL)DIMETHYLSILANE IN THE SYNTHESIS OF SILICON DERIVATIVES OF PYRROLE - ResearchGate. [Link]

-

Chloro(chloromethyl)dimethylsilane - Optional[Near IR] - Spectrum - SpectraBase. [Link]

-

Silane, (chloromethyl)dimethylphenyl- - the NIST WebBook. [Link]

Sources

- 1. Chloro(chloromethyl)dimethylsilane | 1719-57-9 [chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. fishersci.com [fishersci.com]

- 4. CAS 1719-57-9: Chloro(chloromethyl)dimethylsilane [cymitquimica.com]

- 5. chemimpex.com [chemimpex.com]

- 6. 氯(氯甲基)二甲基硅烷 98% | Sigma-Aldrich [sigmaaldrich.cn]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. innospk.com [innospk.com]

- 9. Buy (Chloromethyl)dimethylsilane | 3144-74-9 [smolecule.com]

- 10. Chloro Chloromethyl Dimethylsilane | 1719-57-9 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 11. echemi.com [echemi.com]

- 12. parchem.com [parchem.com]

- 13. CAS 3144-74-9: Chloromethyldimethylsilane | CymitQuimica [cymitquimica.com]

Introduction: The Versatile Role of (Chloromethyl)dimethylchlorosilane in Modern Chemistry

An In-depth Technical Guide to the Synthesis and Purification of (Chloromethyl)dimethylchlorosilane for Advanced Applications

(Chloromethyl)dimethylchlorosilane, often abbreviated as CMDMCS, is a versatile organosilicon compound that serves as a critical building block in a multitude of chemical syntheses.[1] With the chemical formula C₃H₈Cl₂Si, this bifunctional reagent possesses both a reactive silicon-chlorine bond and a carbon-chlorine bond, enabling a wide range of subsequent chemical modifications.[1][2] This unique reactivity makes it an indispensable intermediate in the production of advanced materials, pharmaceuticals, and specialty chemicals.[1][3]

Professionals in drug development and materials science value CMDMCS for its ability to introduce a dimethylsilyl group into molecules, which can significantly alter their physical, chemical, and biological properties. It is a key precursor in the synthesis of more complex functionalized silanes, silicone polymers, and silane coupling agents that enhance adhesion and durability in composites.[1] Its applications span from creating high-performance adhesives and sealants to synthesizing key intermediates for antihistamines, antifungal agents, and agricultural chemicals.[1][3]

This guide, intended for researchers and development scientists, provides a comprehensive overview of the principal synthesis routes and purification strategies for (Chloromethyl)dimethylchlorosilane, emphasizing the underlying chemical principles, field-proven protocols, and critical safety considerations.

Key Properties of (Chloromethyl)dimethylchlorosilane:

| Property | Value |

| CAS Number | 1719-57-9[4] |

| Molecular Formula | C₃H₈Cl₂Si[1][2] |

| Molecular Weight | 143.08 g/mol [1][2] |

| Appearance | Colorless to pale yellow liquid[1] |

| Boiling Point | 114 °C at 752 mmHg[1][5] |

| Density | 1.086 g/mL at 25 °C[5] |

| Refractive Index (n20/D) | 1.437[5] |

PART 1: Synthesis Methodologies for (Chloromethyl)dimethylchlorosilane

The synthesis of CMDMCS can be approached through several distinct chemical pathways. The choice of method is often dictated by factors such as required scale, desired purity, available starting materials, and equipment. This section details the most prominent and scientifically validated synthesis routes.

Direct Process (Müller-Rochow) and Subsequent Chlorination

The industrial foundation for most organosilicon monomers is the Müller-Rochow Direct Process, which synthesizes methylchlorosilanes from elemental silicon and methyl chloride.[6][7][8] While this process does not yield CMDMCS directly, it produces the primary feedstock, dimethyldichlorosilane ((CH₃)₂SiCl₂), which can then be functionalized. The overall industrial route is a two-step sequence:

Step 1: Synthesis of Dimethyldichlorosilane via the Müller-Rochow Process

This high-temperature, copper-catalyzed reaction is the cornerstone of the silicones industry.[6][8]

-

Causality and Mechanism: Elemental silicon reacts with methyl chloride in a fluidized bed reactor at temperatures between 260 and 310 °C.[6] Copper acts as a catalyst to facilitate the oxidative addition of the methyl chloride to the silicon surface, forming a mixture of methylchlorosilanes. The primary product is dimethyldichlorosilane, but other silanes like methyltrichlorosilane and trimethylchlorosilane are also formed.

Step 2: Photochlorination of Dimethyldichlorosilane

The conversion of the methyl group to a chloromethyl group is achieved via a free-radical substitution reaction, typically initiated by UV light.

-

Causality and Mechanism: The process hinges on the selective homolytic cleavage of a C-H bond on one of the methyl groups, initiated by a radical initiator or UV radiation. This generates a silicon-stabilized radical intermediate which then reacts with molecular chlorine. The selection of an appropriate initiator is crucial to maximize the yield of the desired monochlorinated product and minimize over-halogenated side products, which are difficult to separate due to close boiling points. Studies have shown that initiators like azobisisobutyronitrile (AIBN) can be highly effective.

Caption: Industrial synthesis route for CMDMCS.

Experimental Protocol: Photochlorination of Trimethylchlorosilane

A related and well-documented laboratory-scale synthesis involves the photochlorination of trimethylchlorosilane, which follows the same free-radical mechanism.[5]

-

Reactor Setup: A tube reactor equipped with a medium-pressure mercury vapor lamp is charged with liquid trimethylchlorosilane.

-

Reagent Introduction: Gaseous chlorine and hydrogen chloride are continuously introduced into the reactor from the bottom.[5] The reaction is typically maintained at a temperature of around 48°C.[5]

-

Reaction: The UV lamp initiates the free-radical chain reaction, leading to the chlorination of one of the methyl groups.

-

Workup: The crude product mixture exiting the reactor contains the desired (Chloromethyl)dimethylchlorosilane, unreacted trimethylchlorosilane, and various by-products.[5]

-

Purification: The crude mixture is then subjected to fractional distillation to isolate the pure product.[5]

Grignard Route for C-Si Bond Formation

The Grignard reaction is a powerful tool for forming carbon-silicon bonds and offers a versatile, albeit more complex, laboratory-scale synthesis.[9] This method involves reacting a suitable di- or trichlorosilane with a Grignard reagent. For CMDMCS, one could theoretically start with (chloromethyl)trichlorosilane and react it with methylmagnesium bromide. However, a more common and documented approach involves the reaction of (chloromethyl)methyldichlorosilane with a methylating agent.

-

Causality and Mechanism: The Grignard reagent (e.g., CH₃MgBr) acts as a potent nucleophile, with the carbanionic methyl group attacking the electrophilic silicon center of the chlorosilane. This results in the displacement of a chloride ion and the formation of a new Si-C bond. The reaction must be conducted under strictly anhydrous conditions as Grignard reagents react violently with water.

Caption: Grignard synthesis of CMDMCS.

Experimental Protocol: Synthesis of (Chloromethyl)dimethylphenylsilane (Illustrative Example)

While a direct protocol for CMDMCS via Grignard is less common in literature, the synthesis of the related compound (Chloromethyl)dimethylphenylsilane from CMDMCS provides a validated example of the Grignard reaction's application and procedure.[10]

-

Apparatus: A flame-dried, three-necked, round-bottomed flask is equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet.

-

Initial Charge: The flask is charged with (Chloromethyl)dimethylchlorosilane dissolved in an anhydrous solvent like 1,4-dioxane.[10]

-

Grignard Addition: Phenylmagnesium bromide (1.0 M in THF) is added dropwise to the cooled (ice/water bath) solution over 30 minutes.[10] A gentle exothermic reaction occurs, and white salts (magnesium halides) precipitate.

-

Reaction Completion: After the addition, the mixture is allowed to warm to room temperature and stirred for an additional 2 hours.[10]

-

Quenching: The reaction is carefully quenched by pouring the mixture into an ice-cold saturated aqueous ammonium chloride solution.[10]

-

Extraction & Purification: The product is extracted with an organic solvent, dried, and purified by vacuum fractional distillation.[10]

PART 2: Purification by Fractional Distillation

Regardless of the synthetic route, the crude product is a mixture of the desired CMDMCS, unreacted starting materials, and various chlorinated or silylated by-products. The primary and most effective method for purifying organosilanes is fractional distillation.[11][12]

-

Scientific Principle: Fractional distillation separates liquid components based on differences in their boiling points.[12][13] The process involves repeated vaporization-condensation cycles on a high-surface-area packing material or trays within a fractionating column.[13][14] This allows for a much finer separation of components with close boiling points compared to simple distillation.[13] For chlorosilanes, which often have boiling points differing by only a few degrees, this technique is essential for achieving high purity.[12]

Challenges in Purification:

The main challenge is the presence of by-products with boiling points very close to that of CMDMCS (114 °C). For example, trimethylchlorosilane and dichloromethyldimethylchlorosilane are common impurities.[5] This necessitates the use of an efficient fractionating column with a high number of theoretical plates to achieve effective separation.

Caption: Purification workflow for CMDMCS.

General Experimental Protocol: Fractional Distillation

-

Apparatus Setup: Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a distillation head with a thermometer, a condenser, and collection flasks. Ensure all glassware is dry.

-

Charge the Flask: Charge the crude CMDMCS mixture into the distillation flask along with boiling chips or a magnetic stir bar.

-

Heating: Gently heat the flask. As the mixture boils, vapor will rise into the fractionating column.

-

Collect Fractions:

-

Forerun: Collect the initial distillate, which will be enriched in lower-boiling point impurities.

-

Product Fraction: When the temperature at the distillation head stabilizes at the boiling point of CMDMCS (~114 °C), switch to a new collection flask to collect the pure product.[5]

-

Final Fraction: As the distillation proceeds, the temperature may rise again, indicating the presence of higher-boiling impurities. This fraction should be collected separately.

-

-

Analysis: The purity of the collected CMDMCS fraction should be confirmed using analytical techniques.

Purity and Impurity Profile:

Industrial processes can yield crude product with a CMDMCS content of around 95.5%.[5] Subsequent purification by distillation can elevate this purity to >98% or even >99%.[1][4][10]

| Component | Typical Concentration (Crude)[5] | Boiling Point | Notes |

| Trimethylchlorosilane | ~0.1% | 57 °C | Low-boiling impurity, removed in the forerun. |

| (Chloromethyl)dimethylchlorosilane | ~95.5% | 114 °C | Desired Product. |

| Dichloromethyldimethylchlorosilane | ~2.7% | ~135-140 °C | High-boiling impurity, remains in the residue. |

| High-Boiling By-products | ~1.7% | >140 °C | Polymeric materials, remain in the residue. |

PART 3: Quality Control and Safety

Analytical Methods for Purity Assessment

-

Gas Chromatography (GC): This is the definitive method for assessing the purity of CMDMCS.[10][15] It allows for the separation and quantification of the main product and any volatile impurities. A typical GC analysis would report a purity of ≥98%.[1][4]

Safety, Handling, and Storage

(Chloromethyl)dimethylchlorosilane is a hazardous chemical that requires careful handling in a controlled laboratory or industrial environment.

-

Hazards: It is a flammable liquid and vapor.[16][17] It is also corrosive and reacts violently with water, releasing toxic and corrosive hydrogen chloride (HCl) gas.[16][18] Ingestion can cause severe damage to tissues.[16]

-

Handling:

-

Work in a well-ventilated area, preferably under a chemical fume hood.[18]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.[19]

-

Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture.[18]

-

Use non-sparking tools and ground all equipment to prevent static discharge.[17]

-

-

Storage:

Conclusion

(Chloromethyl)dimethylchlorosilane is a high-value chemical intermediate whose synthesis and purification demand a thorough understanding of organosilicon chemistry and rigorous adherence to experimental protocols. The industrial production is dominated by the photochlorination of feedstocks derived from the Müller-Rochow process, which provides a scalable and efficient route. For laboratory-scale synthesis, Grignard reactions offer greater flexibility in molecular design. In all cases, high-purity CMDMCS is only obtainable through meticulous fractional distillation to remove structurally similar by-products. By mastering these techniques and observing stringent safety protocols, researchers and drug development professionals can effectively leverage the unique reactivity of CMDMCS to advance innovation in materials science and pharmaceutical synthesis.

References

- CN101456878A - Preparation method of chloromethyl-methyl-dimethylsilane - Google Patents.

-

Optimum synthesis of (chloromethyl)silanes by chlorination and methylation reactions of chloro(methyl)silanes. Available at: [Link]

-

Chloro(chloromethyl)dimethylsilane: An Overview of its Properties and Applications - INNO Specialty Chemicals. Available at: [Link]

-

(chloromethyl)dimethylphenylsilane - Organic Syntheses Procedure. Available at: [Link]

-

Dimethyldichlorosilane and the Direct Synthesis of Methylchlorosilanes. The Key to the Silicones Industry† - ResearchGate. Available at: [Link]

- CN1095469C - Process and equipment for preparing chloromethyl trimethylsilane by gas-phase optical chlorinating reaction - Google Patents.

-

Facile preparation of organosilanes from benzylboronates and gem-diborylalkanes mediated by KOtBu - NIH. Available at: [Link]

-

Hydrosilylation as an efficient tool for polymer synthesis and modification with methacrylates - RSC Publishing. Available at: [Link]

-

Purification of organosilanes of group 13 (IIIA) and 15 (VA) impurities - European Patent Office - EP 0879821 B1. Available at: [Link]

-

Direct process - Wikipedia. Available at: [Link]

-

Direct Synthesis of Silicon Compounds—From the Beginning to Green Chemistry Revolution. Available at: [Link]

-

GRIGNARD REAGENTS AND SILANES - Gelest, Inc. Available at: [Link]

-

Fractional distillation - Wikipedia. Available at: [Link]

-

Direct Synthesis of Silicon Compounds—From the Beginning to Green Chemistry Revolution. Available at: [Link]

-

ALLYL(CHLOROMETHYL)DIMETHYLSILANE, 95% - Gelest, Inc. Available at: [Link]

-

Direct Synthesis of Silicon Compounds - Encyclopedia.pub. Available at: [Link]

-

Hydrosilylation Reactions Catalyzed by Rhenium - MDPI. Available at: [Link]

-

Purification: Fractional Distillation - Department of Chemistry : University of Rochester. Available at: [Link]

-

5.3: Fractional Distillation - Chemistry LibreTexts. Available at: [Link]

-

Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry - YouTube. Available at: [Link]

-

A Colorful Grignard Reaction: Preparation of the Triarylmethane Dyes from 4-Bromo-N,N-Dimethylaniline - ResearchGate. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Chloro Chloromethyl Dimethylsilane | 1719-57-9 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 3. innospk.com [innospk.com]

- 4. Chloro(chloromethyl)dimethylsilane | 1719-57-9 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 5. guidechem.com [guidechem.com]

- 6. researchgate.net [researchgate.net]

- 7. Direct process - Wikipedia [en.wikipedia.org]

- 8. Direct Synthesis of Silicon Compounds—From the Beginning to Green Chemistry Revolution [mdpi.com]

- 9. gelest.com [gelest.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. data.epo.org [data.epo.org]

- 12. Fractional distillation - Wikipedia [en.wikipedia.org]

- 13. Purification [chem.rochester.edu]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. CN101456878A - Preparation method of chloromethyl-methyl-dimethylsilane - Google Patents [patents.google.com]

- 16. fishersci.com [fishersci.com]

- 17. gelest.com [gelest.com]

- 18. assets.thermofisher.cn [assets.thermofisher.cn]

- 19. sigmaaldrich.com [sigmaaldrich.com]

Spectroscopic data for (Chloromethyl)dimethylsilane (NMR, IR, Mass Spec)

An In-Depth Technical Guide to the Spectroscopic Characterization of (Chloromethyl)dimethylchlorosilane

Abstract

(Chloromethyl)dimethylchlorosilane (CAS No. 1719-57-9), also known as CMDMCS, is a bifunctional organosilicon compound widely utilized as a key intermediate in the synthesis of silicone polymers, coupling agents, and various specialty chemicals.[1] Its dual reactivity, stemming from the chloromethyl group and the silicon-chlorine bond, makes it a versatile building block for introducing silicon-containing moieties into organic molecules.[1] Precise structural confirmation and purity assessment are paramount for its effective application. This technical guide provides a comprehensive analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize (Chloromethyl)dimethylchlorosilane, offering field-proven insights into data acquisition and interpretation for researchers and drug development professionals.

Molecular Structure and Spectroscopic Overview

The structure of (Chloromethyl)dimethylchlorosilane, with the chemical formula C₃H₈Cl₂Si, presents distinct chemical environments that are readily distinguishable by modern spectroscopic methods.[2][3] The molecule contains two equivalent methyl groups and one chloromethyl group attached to a central silicon atom, which is also bonded to a chlorine atom. This arrangement dictates the signals observed in NMR, the vibrational modes in IR, and the fragmentation patterns in MS.

Caption: 2D Structure of (Chloromethyl)dimethylchlorosilane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. For (Chloromethyl)dimethylchlorosilane, both ¹H and ¹³C NMR provide unambiguous confirmation of its structure.

Proton (¹H) NMR Spectroscopy

Expertise & Experience: The Causality Behind the Spectrum In ¹H NMR, the chemical shift of a proton is dictated by its local electronic environment. Protons attached to carbons adjacent to electronegative atoms (like chlorine) are deshielded and appear at a higher chemical shift (further downfield). Conversely, protons on methyl groups attached to silicon are more shielded and appear upfield.

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Prepare a solution of ~5-10 mg of (Chloromethyl)dimethylchlorosilane in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

-

Parameters: Typical acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 8-16 scans to ensure a good signal-to-noise ratio.

-

Processing: Process the resulting Free Induction Decay (FID) with a Fourier transform, followed by phase and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

Data Presentation: ¹H NMR

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Si-(CH ₃)₂ | ~0.55 | Singlet | 6H |

| Cl-CH ₂-Si | ~2.94 | Singlet | 2H |

| Data sourced from ChemicalBook based on analysis in CCl₄ and CDCl₃.[4] |

Spectral Interpretation The ¹H NMR spectrum exhibits two distinct signals, consistent with the two unique proton environments in the molecule.

-

Singlet at ~0.55 ppm: This upfield signal integrates to 6 protons and is assigned to the two equivalent methyl groups attached directly to the silicon atom. The singlet multiplicity indicates no adjacent protons for coupling.

-

Singlet at ~2.94 ppm: This downfield signal, integrating to 2 protons, is assigned to the methylene (-CH₂-) protons of the chloromethyl group.[4] Its downfield position is a direct result of the deshielding effect from the adjacent electronegative chlorine atom.

Caption: Standard workflow for ¹H NMR analysis.

Carbon-13 (¹³C) NMR Spectroscopy

Expertise & Experience: The Causality Behind the Spectrum In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom produces a single line. The chemical shift is influenced by the electronegativity of attached atoms. The carbon in the C-Cl bond is significantly deshielded compared to the carbons in the Si-C bonds.

Experimental Protocol: ¹³C NMR Acquisition The protocol is similar to ¹H NMR, but with modified instrument parameters to observe the ¹³C nucleus.

-

Sample Preparation: Use a more concentrated sample (~20-50 mg in ~0.6 mL of CDCl₃) due to the lower natural abundance of ¹³C.

-

Instrumentation: Acquire on a spectrometer operating at a corresponding frequency (e.g., 75 MHz for a 300 MHz instrument).

-

Parameters: Employ proton decoupling to simplify the spectrum to singlets. A larger number of scans (e.g., 256 or more) and a longer relaxation delay may be required.

Data Presentation: ¹³C NMR

| Signal Assignment | Chemical Shift (δ, ppm) (Estimated) |

| Si-(C H₃)₂ | ~ -1 to 2 |

| Cl-C H₂-Si | ~ 25 to 30 |

| Note: Exact experimental data for CMDMCS is not readily available. Shifts are estimated based on analogous compounds like chloromethyltrimethylsilane and general principles of ¹³C NMR.[5][6] |

Spectral Interpretation The spectrum is expected to show two signals, corresponding to the two distinct carbon environments.

-

Upfield Signal (~ -1 to 2 ppm): This signal is attributed to the two equivalent methyl carbons attached to silicon. Carbons bonded to silicon often appear upfield, sometimes even below the 0 ppm TMS reference.

-

Downfield Signal (~ 25 to 30 ppm): This signal corresponds to the methylene carbon of the chloromethyl group. The attachment to the electronegative chlorine atom causes a significant downfield shift compared to the methyl carbons.[6]

Infrared (IR) Spectroscopy

Expertise & Experience: The Causality Behind the Spectrum IR spectroscopy probes the vibrational frequencies of chemical bonds. Specific bonds absorb infrared radiation at characteristic frequencies, allowing for the identification of functional groups. The spectrum of (Chloromethyl)dimethylchlorosilane is dominated by vibrations associated with C-H, Si-C, C-Cl, and Si-Cl bonds.

Experimental Protocol: IR Spectrum Acquisition

-

Sample Preparation: As a liquid, the easiest method is to place a single drop of neat (undiluted) (Chloromethyl)dimethylchlorosilane between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition: Record the spectrum, typically over the range of 4000 to 400 cm⁻¹. Acquire a background spectrum of the clean salt plates first, which is then automatically subtracted from the sample spectrum.

Data Presentation: Key IR Absorptions

| Wavenumber (cm⁻¹) | Bond Vibration | Intensity |

| 2970 - 2900 | C-H stretch (in CH₃ & CH₂) | Medium |

| 1410 - 1400 | CH₂ scissoring | Medium |

| 1260 - 1250 | CH₃ symmetric bend (Si-CH₃) | Strong |

| 840 - 800 | Si-C stretch / CH₃ rock | Strong |

| 740 - 700 | C-Cl stretch | Strong |

| 550 - 460 | Si-Cl stretch | Strong |

| Data interpreted from research on chloromethyl-dimethyl-chlorosilane and general IR correlation tables.[7] |

Spectral Interpretation

-

C-H Stretches (2970 - 2900 cm⁻¹): These absorptions confirm the presence of saturated alkyl groups.

-

Si-CH₃ Bending (1260 - 1250 cm⁻¹): A sharp, strong peak in this region is highly characteristic of a methyl group attached to a silicon atom.

-

Si-C Stretch Region (840 - 800 cm⁻¹): This strong absorption further confirms the silicon-carbon framework.

-

C-Cl Stretch (740 - 700 cm⁻¹): This band is indicative of the chloromethyl group.

-

Si-Cl Stretch (550 - 460 cm⁻¹): This strong absorption in the far-IR region confirms the presence of the silicon-chlorine bond.

Mass Spectrometry (MS)

Expertise & Experience: The Causality Behind the Spectrum Electron Ionization Mass Spectrometry (EI-MS) involves bombarding the molecule with high-energy electrons, causing ionization to form a molecular ion (M⁺) and subsequent fragmentation. The mass-to-charge ratio (m/z) of these ions is detected. The presence of chlorine is uniquely identifiable due to its two stable isotopes, ³⁵Cl and ³⁷Cl, which exist in an approximate 3:1 natural abundance.[8]

Experimental Protocol: GC-MS Analysis

-

Sample Introduction: Inject a dilute solution of (Chloromethyl)dimethylchlorosilane in a volatile solvent (e.g., dichloromethane or hexane) into a Gas Chromatograph (GC). The GC separates the analyte from any impurities before it enters the mass spectrometer.

-

Ionization: Use a standard Electron Ionization (EI) source, typically at 70 eV.

-

Detection: Scan a mass range (e.g., m/z 30-200) to detect the molecular ion and key fragments.

Data Presentation: Major Mass Fragments

| m/z Value | Proposed Fragment Ion | Relative Intensity | Notes |

| 127/129 | [Si(CH₃)(CH₂Cl)Cl]⁺ | Moderate | Loss of one methyl group (CH₃). Isotope pattern for 2 Cl atoms. |

| 93/95 | [Si(CH₃)₂Cl]⁺ | High | Loss of the chloromethyl radical (•CH₂Cl). Isotope pattern for 1 Cl. |

| 77 | [Si(CH₃)₂H]⁺ (rearrangement) or [Si(CH₃)Cl]⁺ (less likely) | Moderate | A common fragment in dimethylsilane compounds. |

| 63/65 | [Si(CH₃)H(Cl)]⁺ | Moderate | Isotope pattern for 1 Cl. |

| Data interpreted from the NIST Mass Spectrum of Silane, chloro(chloromethyl)dimethyl-.[9][10] |

Spectral Interpretation The molecular weight of C₃H₈Cl₂Si is approximately 143.09 g/mol .[2] The molecular ion (M⁺) peak is expected around m/z 142/144/146 but is often of low abundance or absent in chlorosilanes. The key diagnostic information comes from the fragmentation pattern and isotopic clusters.

-

Isotopic Pattern: A compound with one chlorine atom gives an M⁺ and M+2 peak in a ~3:1 ratio.[8] A compound with two chlorine atoms, like CMDMCS, will exhibit a more complex pattern for any fragment containing both chlorines, with peaks at M, M+2, and M+4 in an approximate ratio of 9:6:1.

-

Major Fragmentation Pathway: The most abundant fragment is often observed at m/z 93 and 95 . This corresponds to the loss of the chloromethyl radical (•CH₂Cl), resulting in the stable [Si(CH₃)₂Cl]⁺ cation. The ~3:1 intensity ratio of these peaks is a classic indicator of a fragment containing one chlorine atom.[11]

-

Loss of Methyl Group: The peaks at m/z 127 and 129 correspond to the loss of a methyl radical (•CH₃) from the molecular ion. The isotopic signature here is more complex due to the presence of two chlorine atoms.

Caption: Key fragmentation pathways for (Chloromethyl)dimethylchlorosilane in EI-MS.

Conclusion

The collective analysis by ¹H NMR, ¹³C NMR, IR Spectroscopy, and Mass Spectrometry provides a self-validating system for the structural confirmation of (Chloromethyl)dimethylchlorosilane. ¹H NMR confirms the 6:2 proton ratio of the methyl and chloromethyl groups. IR spectroscopy identifies the characteristic Si-CH₃, C-Cl, and Si-Cl bonds. Finally, mass spectrometry corroborates the molecular weight and reveals a fragmentation pattern, particularly the loss of a chloromethyl radical to form the m/z 93/95 base peak, that is definitive for the assigned structure. This multi-technique approach ensures the identity and integrity of this critical chemical intermediate for all research and development applications.

References

-

National Institute of Standards and Technology. (n.d.). Silane, chloro(chloromethyl)dimethyl-. NIST Chemistry WebBook. Retrieved from [Link][2][3][9]

-

Durig, J. R., & Sullivan, J. F. (1987). The Infrared and Raman Spectra and Conformational Equilibrium of Chlormethyl Dimethyl Chlorosilane. Journal of Molecular Structure, 158, 269-287. (Abstract available on ResearchGate). Retrieved from [Link]

-

SpectraBase. (n.d.). Chloro(chloromethyl)dimethylsilane Mass Spectrum (GC). Retrieved from [Link]

-

Clark, J. (2015). The M+2 peak in mass spectra. Chemguide. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of 1-chloro-2-methylpropane. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 11.8: Fragmentation Patterns in Mass Spectrometry. Retrieved from [Link]

-

All About Chemistry. (2023, January 26). Mass Spectrometry Part 3- Fragmentation in Alkyl Halides [Video]. YouTube. Retrieved from [Link]

-

Van Vranken, D. (2021). Radicals and Mass Spectrometry (MS). University of California, Irvine. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Silane, chloro(chloromethyl)dimethyl- [webbook.nist.gov]

- 3. Silane, chloro(chloromethyl)dimethyl- [webbook.nist.gov]

- 4. Chloro(chloromethyl)dimethylsilane(1719-57-9) 1H NMR [m.chemicalbook.com]

- 5. Chloromethyltrimethylsilane(2344-80-1) 13C NMR spectrum [chemicalbook.com]

- 6. C4H9Cl (CH3)2CH2Cl C-13 nmr spectrum of 1-chloro-2-methylpropane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of isobutyl chloride C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. researchgate.net [researchgate.net]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. Silane, chloro(chloromethyl)dimethyl- [webbook.nist.gov]

- 10. spectrabase.com [spectrabase.com]

- 11. m.youtube.com [m.youtube.com]

The Dichotomous Reactivity of the Silicon-Chlorine Bond in (Chloromethyl)dimethylsilane: A Technical Guide for Advanced Synthesis

Abstract

(Chloromethyl)dimethylsilane emerges as a pivotal bifunctional reagent in contemporary organic and organometallic synthesis. Its synthetic utility is primarily dictated by the nuanced and often selective reactivity of its silicon-chlorine (Si-Cl) bond. This technical guide provides an in-depth exploration of the chemical behavior of the Si-Cl bond within this molecule, offering a sophisticated understanding for researchers, scientists, and professionals in drug development. We will dissect the fundamental principles governing its reactivity, detail field-proven experimental protocols, and present a framework for its strategic application in complex molecular architecture. This document moves beyond a mere recitation of reactions to offer a causal understanding of experimental design, ensuring both technical accuracy and practical applicability.

Introduction: The Strategic Importance of (Chloromethyl)dimethylsilane

(Chloromethyl)dimethylsilane, with the chemical structure Cl-Si(CH₃)₂-CH₂-Cl, is a versatile building block in a myriad of chemical transformations.[1] Its value lies in the differential reactivity of its two chloro-substituents: the chloromethyl group (C-Cl) and the chlorosilyl group (Si-Cl). The Si-Cl bond is inherently more labile and susceptible to nucleophilic attack compared to the more robust C-Cl bond. This reactivity differential allows for selective functionalization at the silicon center, making it an invaluable precursor for the synthesis of a wide array of organosilicon compounds, including polymers, silane coupling agents, and functionalized silanes for pharmaceutical and materials science applications.[1][2] Understanding the factors that govern the reactivity of the Si-Cl bond is paramount to harnessing the full synthetic potential of this reagent.

The Heart of the Matter: Understanding Si-Cl Bond Reactivity

The reactivity of the Si-Cl bond is a consequence of several key factors:

-

Polarity: The significant difference in electronegativity between silicon (1.90) and chlorine (3.16) results in a highly polarized bond, with the silicon atom bearing a substantial partial positive charge. This renders the silicon atom a potent electrophilic center, readily attacked by nucleophiles.

-

d-Orbital Participation: Silicon's ability to utilize its vacant 3d-orbitals allows for the formation of hypervalent intermediates, typically a pentacoordinate trigonal bipyramidal structure, during nucleophilic substitution. This lowers the activation energy of the reaction compared to analogous substitutions at a carbon center.[3]

-

Leaving Group Ability: The chloride ion is an excellent leaving group, further facilitating nucleophilic substitution at the silicon center.

These factors collectively contribute to the high reactivity of the Si-Cl bond, making it the primary site of reaction under a wide range of conditions.

Key Transformations of the Si-Cl Bond: Mechanisms and Protocols

The Si-Cl bond in (chloromethyl)dimethylsilane readily undergoes a variety of transformations, primarily driven by nucleophilic substitution.

Nucleophilic Substitution with Organometallic Reagents

The reaction of (chloromethyl)dimethylsilane with organometallic reagents such as Grignard and organolithium reagents is a cornerstone of its synthetic utility, enabling the formation of new silicon-carbon bonds.

Grignard reagents (R-MgX) are powerful nucleophiles that readily attack the electrophilic silicon atom of (chloromethyl)dimethylsilane.[4] The reaction proceeds via a nucleophilic substitution mechanism, displacing the chloride ion to form a new Si-C bond.[5] While highly effective, the reactivity of Grignard reagents can sometimes be challenging to control. The choice of solvent and catalyst can be crucial for achieving high yields and selectivity. For instance, tetrahydrofuran (THF) is often preferred over diethyl ether due to its higher boiling point, which can be advantageous in reactions with sterically demanding substrates.[6]

Experimental Protocol: Synthesis of (Chloromethyl)dimethylphenylsilane [7]

This protocol details the zinc-catalyzed substitution reaction of chloro(chloromethyl)dimethylsilane with phenylmagnesium bromide, a method noted for its efficiency, broad scope, and operational simplicity.[7]

Materials:

-

Chloro(chloromethyl)dimethylsilane

-

Phenylmagnesium bromide (1.0 M in THF)

-

Dichloro(N,N,N',N'-tetramethylethylenediamine)zinc

-

1,4-Dioxane

-

Ethyl acetate

-

Saturated aqueous ammonium chloride solution

Procedure:

-

A flame-dried 1-L, three-necked, round-bottomed flask is equipped with a 500-mL pressure-equalizing dropping funnel, a magnetic stirrer, and an argon inlet.

-

Dichloro(N,N,N',N'-tetramethylethylenediamine)zinc (0.64 g, 2.5 mmol, 1 mol%) is added to the flask, and the system is purged with argon.

-

1,4-Dioxane (240 mL) is added to the flask at 23 °C.

-

Chloro(chloromethyl)dimethylsilane (33.8 mL, 250 mmol) is added via the dropping funnel.

-

The mixture is cooled in an ice/water bath.

-

Phenylmagnesium bromide (300 mL, 300 mmol, 1.2 equiv) is transferred to the dropping funnel and added dropwise to the reaction mixture over 30 minutes with continued cooling. A gentle exotherm and the formation of white salts will be observed.

-

After the addition is complete, the mixture is allowed to warm to room temperature and stirred for an additional 2 hours.

-

The reaction mixture is then poured into a rapidly stirred, ice-cold saturated aqueous ammonium chloride solution (150 mL).

-

The mixture is transferred to a separatory funnel, and the flasks are rinsed with ethyl acetate (2 x 25 mL). The layers are separated, and the aqueous layer is extracted with ethyl acetate (2 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by vacuum distillation to yield (chloromethyl)dimethylphenylsilane as a clear, colorless liquid.

Data Summary:

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Yield (%) | Boiling Point |

| Chloro(chloromethyl)dimethylsilane | Phenylmagnesium bromide | Dichloro(N,N,N',N'-tetramethylethylenediamine)zinc | 1,4-Dioxane/THF | 80-81 | 115 °C (23 mmHg) |

Table 1: Synthesis of (Chloromethyl)dimethylphenylsilane via Grignard Reaction.[7]

Causality Behind Experimental Choices:

-

Zinc Catalysis: The use of a zinc catalyst is a significant improvement over uncatalyzed reactions or those using more toxic catalysts like cyanide salts.[7] Zinc chloride facilitates the substitution with a wider variety of Grignard reagents.[7]

-

Solvent System: The combination of 1,4-dioxane and THF provides a suitable reaction medium. THF is the solvent for the Grignard reagent, while 1,4-dioxane helps to maintain a homogeneous reaction mixture.

-

Workup: Quenching with saturated aqueous ammonium chloride is a standard procedure to protonate any remaining Grignard reagent and facilitate the separation of the organic and aqueous phases.

Logical Relationship Diagram:

Caption: Workflow for the zinc-catalyzed Grignard reaction.

Organolithium reagents (R-Li) are generally more reactive than their Grignard counterparts and also readily react with the Si-Cl bond.[7] This heightened reactivity can be advantageous for reactions with sterically hindered silanes or for achieving faster reaction times. However, the high basicity of organolithium reagents necessitates careful substrate consideration to avoid side reactions such as deprotonation.

Hydrolysis: Formation of Silanols

The Si-Cl bond is highly susceptible to hydrolysis, reacting readily with water to form a silanol ((chloromethyl)dimethylsilanol) and hydrochloric acid.[8][9] This reaction is often rapid and exothermic. The resulting silanol is a key intermediate that can undergo self-condensation to form disiloxanes.[10] The controlled hydrolysis of (chloromethyl)dimethylchlorosilane is a critical step in the synthesis of certain silicone polymers.[10]

Reaction Scheme:

Cl-Si(CH₃)₂-CH₂-Cl + H₂O → HO-Si(CH₃)₂-CH₂-Cl + HCl

Experimental Considerations:

-

The reaction is typically carried out in a two-phase system or with a proton scavenger (e.g., a tertiary amine) to neutralize the HCl byproduct, which can catalyze the condensation of the silanol.[10]

-

Careful control of stoichiometry and reaction conditions is necessary to favor the formation of the monomeric silanol over the condensed disiloxane.[8]

Reduction of the Si-Cl Bond

The Si-Cl bond can be reduced to a Si-H bond using various hydride reagents, such as lithium aluminum hydride (LiAlH₄).[9][11] This transformation is useful for the synthesis of hydrosilanes, which are important reagents in their own right, particularly in hydrosilylation reactions.[12]

Reaction Scheme:

4 Cl-Si(CH₃)₂-CH₂-Cl + LiAlH₄ → 4 H-Si(CH₃)₂-CH₂-Cl + LiCl + AlCl₃

Comparative Reactivity: Si-Cl vs. C-Cl

A key feature of (chloromethyl)dimethylsilane is the differential reactivity of the Si-Cl and C-Cl bonds. The Si-Cl bond is significantly more reactive towards nucleophiles than the C-Cl bond. This is attributed to the greater polarity of the Si-Cl bond and the ability of silicon to form hypervalent intermediates, which lowers the activation energy for nucleophilic attack.[13] This selective reactivity allows for a wide range of transformations to be carried out at the silicon center while leaving the chloromethyl group intact for subsequent functionalization.

Applications in Advanced Synthesis

The versatile reactivity of the Si-Cl bond in (chloromethyl)dimethylsilane makes it a valuable tool in a variety of synthetic applications:

-

Protecting Group Chemistry: The dimethyl(chloromethyl)silyl group can be introduced as a protecting group for alcohols. Silyl ethers are widely used protecting groups due to their ease of formation and removal under specific conditions.[14]

-

Synthesis of Functionalized Silanes: As demonstrated, the Si-Cl bond provides a handle for introducing a wide range of organic functionalities onto the silicon atom. These functionalized silanes are precursors to a vast array of materials with tailored properties.[1]

-

Precursor to Silicone Polymers: (Chloromethyl)dimethylsilane is a key monomer in the synthesis of specialty silicone polymers. The chloromethyl group allows for post-polymerization modification, leading to materials with unique properties.[2]

Conclusion

The reactivity of the silicon-chlorine bond in (chloromethyl)dimethylsilane is a cornerstone of its synthetic utility. Its high susceptibility to nucleophilic attack, coupled with the relative inertness of the carbon-chlorine bond, allows for a high degree of selective functionalization. A thorough understanding of the principles governing its reactivity, as detailed in this guide, empowers researchers to strategically employ this versatile reagent in the design and execution of complex synthetic strategies. The protocols and mechanistic insights provided herein serve as a robust foundation for innovation in the fields of organic synthesis, materials science, and drug development.

References

-

Murakami, K., Yorimitsu, H., & Oshima, K. (n.d.). SYNTHESIS OF TETRAORGANOSILANES: (CHLOROMETHYL)DIMETHYLPHENYLSILANE. Organic Syntheses. Retrieved from [Link]

- Bajaj, G. S., & Venkataramani, P. S. (1991). Optimum synthesis of (chloromethyl)silanes by chlorination and methylation reactions of chloro(methyl)silanes. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 30B(10), 969-71.

- Hangzhou Zhijiang Silicone Chemicals Co Ltd. (2009). Preparation method of chloromethyl-methyl-dimethylsilane. Google Patents.

-

ResearchGate. (n.d.). Synthesis of (chloromethyl)dimethylsilanol. Retrieved from [Link]

- Google Patents. (n.d.). WO2019060475A2 - Synthesis of organo chlorosilanes from organosilanes.

-

Shut'ko, E. D., et al. (2024). USE OF CHLORO(CHLOROMETHYL)DIMETHYLSILANE IN THE SYNTHESIS OF SILICON DERIVATIVES OF PYRROLE. INEOS OPEN, 7(1–3), 83–84. Retrieved from [Link]

-

ACS Publications. (2021). Si–Cl σ-Bond Cleavage by an Fe(0) Complex with Two Steps of One-Electron Transfer toward Hydrosilane Formation from Tetrachlorosilane. JACS Au, 1(10), 1645–1653. Retrieved from [Link]

-

Wikipedia. (n.d.). Chlorosilane. Retrieved from [Link]

-

Al-Kimia. (n.d.). Nucleophilic substitution at silicon. Retrieved from [Link]

- Google Patents. (n.d.). DD274227A1 - PROCESS FOR PREPARING CHLORO-METHYL-SILANES FROM CHLORINE-METHYL-DISILANES.

-

Baran Lab. (n.d.). Properties of Silicon. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, October 4). 4.18: Nucleophilic Substitution at Silicon. Retrieved from [Link]

-

Gelest. (n.d.). Organosilane Reducing Agents. Retrieved from [Link]

-

Semantic Scholar. (2008). Counter-ion effect in the nucleophilic substitution reactions at silicon: a G2M(+) level theoretical investigation. Retrieved from [Link]

-

ResearchGate. (2014). Dimethyldichlorosilane and the Direct Synthesis of Methylchlorosilanes. The Key to the Silicones Industry†. Retrieved from [Link]

-

SCI. (n.d.). Recent Advances in Organosilicon Chemistry. Retrieved from [Link]

-

Engineering LibreTexts. (2021, March 5). Silicon-Chlorine Bonded Molecules. Retrieved from [Link]

-

Bento, A. P., & Bickelhaupt, F. M. (2007). Nucleophilic substitution at silicon (SN2@Si) via a central reaction barrier. The Journal of organic chemistry, 72(6), 2201–2207. [Link]

-

Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

-

Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]

-

The Hebrew University of Jerusalem. (1996). Comparison of C-Cl and Si-Cl bonds. A valence bond study. Retrieved from [Link]

-

Gelest, Inc. (n.d.). GRIGNARD REAGENTS AND SILANES. Retrieved from [Link]

-

ResearchGate. (2019). Development of Hydrosilylation Reaction Towards High-Performance Organosilicon Materials. Retrieved from [Link]

-

University of Bristol. (n.d.). Protecting Groups. Retrieved from [Link]

-

National Institutes of Health. (2023). Benzoyldiisopropylchlorosilane: a visible light photocleavable alcohol protecting group. Chemical Science, 14(43), 12053–12059. Retrieved from [Link]

-

MDPI. (2022). Hydrosilylation Reactions Catalyzed by Rhenium. Catalysts, 12(10), 1184. Retrieved from [Link]

-

Biswas, T. (2022, February 4). Hydrosilylation (Si-H addition): Basic idea, Reaction Mechanism, examples (MCQ) [Video]. YouTube. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Silane, chloro(chloromethyl)dimethyl-. PubChem. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. guidechem.com [guidechem.com]

- 3. Nucleophilic substitution at silicon (SN2@Si) via a central reaction barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Grignard Reaction [organic-chemistry.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. gelest.com [gelest.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. researchgate.net [researchgate.net]

- 9. Chlorosilane - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. WO2019060475A2 - Synthesis of organo chlorosilanes from organosilanes - Google Patents [patents.google.com]

- 12. baranlab.org [baranlab.org]

- 13. cris.huji.ac.il [cris.huji.ac.il]

- 14. Benzoyldiisopropylchlorosilane: a visible light photocleavable alcohol protecting group - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Chemical Stability and Storage of (Chloromethyl)dimethylsilane

Introduction

(Chloromethyl)dimethylsilane, also known by its synonym (Chloromethyl)dimethylchlorosilane (CMDMCS), is a versatile organosilicon compound with significant applications in organic synthesis and materials science.[1][2] It serves as a crucial intermediate in the production of silicone polymers, silane coupling agents, and various functionalized silanes.[1][3] Its utility is prominent in the synthesis of pharmaceuticals and agrochemicals, as well as in the formulation of high-performance adhesives, sealants, and coatings to enhance bonding strength, durability, and hydrophobicity.[1][4] The reactivity of (Chloromethyl)dimethylsilane, attributed to its chloromethyl and chloro substituents on the silicon atom, makes it a valuable building block for introducing the dimethylsilylmethyl moiety into various molecular architectures.[3][5] However, this high reactivity also necessitates a thorough understanding of its chemical stability and the implementation of stringent storage and handling protocols to ensure its integrity and prevent hazardous situations.[2] This guide provides a comprehensive overview of the stability and optimal storage conditions for (Chloromethyl)dimethylsilane, tailored for researchers, scientists, and professionals in drug development and chemical manufacturing.

Core Chemical Properties and Stability Profile

(Chloromethyl)dimethylsilane is a colorless to pale yellow, highly flammable liquid with an acrid odor.[1][6] Its chemical reactivity is primarily dictated by the presence of the silicon-chlorine (Si-Cl) bond, which is highly susceptible to nucleophilic attack, particularly by water.

Moisture Sensitivity and Hydrolysis: The most critical aspect of (Chloromethyl)dimethylsilane's instability is its extreme sensitivity to moisture.[2][6] It reacts violently with water, including atmospheric moisture, in a rapid hydrolysis reaction.[7][8] This reaction cleaves the Si-Cl bond, leading to the formation of silanols and the liberation of corrosive and toxic hydrogen chloride (HCl) gas.[2][7][8] The generated HCl can further catalyze the condensation of the intermediate silanols to form siloxane oligomers and polymers, ultimately leading to the degradation of the product.[9] The persistence of (Chloromethyl)dimethylsilane in the environment is considered unlikely due to this rapid hydrolysis.[6][7]

The hydrolysis reaction can be represented as follows: (ClCH₂) (CH₃)₂SiCl + H₂O → (ClCH₂) (CH₃)₂SiOH + HCl 2 (ClCH₂) (CH₃)₂SiOH → (ClCH₂) (CH₃)₂SiOSi(CH₃)₂(CH₂Cl) + H₂O

This reactivity underscores the absolute necessity of storing and handling the compound under strictly anhydrous and inert conditions.[6]

Thermal Stability: (Chloromethyl)dimethylsilane is stable under normal temperatures and pressures.[3] However, it is a flammable liquid with a flash point of 21-22°C (69.8-71.6°F), indicating that it can be easily ignited by heat, sparks, or flames.[7][10] Thermal decomposition at elevated temperatures can lead to the release of irritating and toxic gases and vapors, including hydrogen chloride, carbon monoxide, carbon dioxide, and silicon dioxide.[6][7]

Incompatibilities: Beyond its reactivity with water, (Chloromethyl)dimethylsilane is incompatible with a range of other substances. It should be kept away from:

-

Strong oxidizing agents: Can lead to vigorous, exothermic reactions.[6][7]

-

Strong acids and bases: Can catalyze decomposition and polymerization.[6][7]

-

Alcohols and Amines: Will react with the Si-Cl bond, similar to water, leading to the formation of alkoxy- or amino-silanes and the release of HCl.[6][7]

-

Metals: May be corrosive to some metals, especially in the presence of moisture due to the formation of HCl.[6][7][11]

Visualizing the Hydrolysis Pathway

To better understand the primary degradation mechanism, the following diagram illustrates the hydrolysis of (Chloromethyl)dimethylsilane upon exposure to moisture.

Caption: Hydrolysis of (Chloromethyl)dimethylsilane to silanol and subsequent condensation.

Recommended Storage and Handling Protocols

Given its reactive and hazardous nature, strict adherence to proper storage and handling protocols is paramount for maintaining the chemical integrity of (Chloromethyl)dimethylsilane and ensuring laboratory safety.

Storage Conditions: The primary objective for storing (Chloromethyl)dimethylsilane is to rigorously exclude moisture and air.

-

Atmosphere: The compound must be stored under a dry, inert atmosphere, such as nitrogen or argon.[6][7] This prevents contact with atmospheric moisture and oxygen.

-

Temperature: Store in a cool, dry, and well-ventilated place, away from heat sources, sparks, and open flames.[1][7][12] Recommended storage temperatures are typically between 2°C and 8°C.[1] The storage area should be designated as a "flammables area."[6][7]

-

Containers: Containers must be tightly closed to prevent moisture ingress and vapor escape.[7][12] Use original, approved containers where possible.

-

Segregation: Store separately from incompatible materials as listed in the previous section.[6][7]

| Parameter | Recommended Condition | Rationale |

| Atmosphere | Dry, Inert (Nitrogen or Argon) | Prevents violent reaction with atmospheric moisture and air.[6][7] |

| Temperature | 2°C - 8°C, in a cool, well-ventilated area | Minimizes vapor pressure and reduces the risk of ignition.[1][6] |

| Container | Tightly sealed, original packaging | Prevents moisture ingress and vapor leakage.[7][12] |

| Location | Flammables and corrosives storage area | Ensures proper segregation and safety measures are in place.[6][7] |

| Incompatibilities | Segregate from water, acids, bases, alcohols, oxidizing agents | Avoids violent reactions, decomposition, and release of toxic gas.[6][7] |

Handling Procedures: All handling of (Chloromethyl)dimethylsilane should be performed by trained personnel in a controlled environment.

-

Ventilation: Use only under a chemical fume hood to control exposure to vapors.[7] The ventilation system should be explosion-proof.[7][13]

-

Inert Gas Techniques: Handle under an inert atmosphere using standard techniques such as a glovebox or Schlenk line to prevent contact with air and moisture.[6][7]

-

Personal Protective Equipment (PPE): A comprehensive set of PPE is mandatory. This includes:

-

Eye/Face Protection: Chemical safety goggles and a face shield.[14][15]

-

Skin Protection: Wear appropriate protective gloves (e.g., neoprene or nitrile rubber) and clothing to prevent skin contact.[13][14]

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter for organic gases and vapors.[7][13]

-

-

Fire Safety: Keep away from all ignition sources.[13] Use non-sparking tools and ensure equipment is properly grounded to prevent static discharge.[12][13] In case of fire, use carbon dioxide, dry chemical, or alcohol-resistant foam. DO NOT USE WATER , as it will react violently.[7][16]

-

Spill Management: In case of a spill, evacuate the area. Absorb the spill with an inert, dry material like sand or earth and place it into a suitable, closed container for disposal.[6][7] Do not expose the spill to water.[7]

Material Compatibility

The choice of materials for storage containers, transfer lines, and reaction vessels is critical to prevent corrosion and contamination.

| Material Class | Compatible Materials | Incompatible Materials | Rationale for Incompatibility |

| Metals | Stainless Steel (with caution, must be dry) | Carbon Steel, Aluminum, other reactive metals | Can be corroded, especially in the presence of moisture due to HCl formation.[6][7][11] |

| Plastics | PTFE, PFA, FEP | LDPE, Polypropylene, PVC, Nylon, Rubber | May be degraded or permeated by the solvent or react with trace moisture. |

| Glass | Borosilicate Glass | - | Generally compatible, but ensure it is scrupulously dried before use. |

| Elastomers | Kalrez®, Chemraz® | Viton®, Neoprene, Buna-N | Swelling, degradation, and potential leaching of impurities. |

Assessing Purity and Degradation

Regular assessment of (Chloromethyl)dimethylsilane purity is essential, especially for sensitive applications. Degradation, primarily through hydrolysis, can be detected through several methods.

Visual Inspection: A fresh, high-purity sample of (Chloromethyl)dimethylsilane should be a clear, colorless liquid.[6] The presence of a hazy or cloudy appearance, the formation of a solid precipitate (siloxanes), or fuming upon opening the container are all indicators of moisture contamination and degradation.

Analytical Methods: For a quantitative assessment of purity, several analytical techniques are employed.

-

Gas Chromatography (GC): GC is the primary method for determining the purity of (Chloromethyl)dimethylsilane and quantifying volatile impurities.[1][17] A capillary column suitable for reactive silanes should be used.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can confirm the chemical structure and identify impurities or degradation products. The presence of peaks corresponding to silanols or siloxanes would indicate hydrolysis.

-

Titration: Argentometric titration can be used to quantify the hydrolyzable chloride content, which can be an indicator of degradation or the presence of other chlorinated impurities.[17]

Workflow for Handling Suspected Degradation

If degradation of (Chloromethyl)dimethylsilane is suspected, a systematic approach should be taken to assess the material and decide on its usability.

Caption: Decision workflow for handling (Chloromethyl)dimethylsilane of suspect quality.

Conclusion

(Chloromethyl)dimethylsilane is an indispensable reagent in modern chemical synthesis, but its utility is matched by its hazardous and reactive nature. A foundational understanding of its chemical instability, particularly its violent reactivity with moisture, is crucial for any researcher or scientist working with this compound. The implementation of rigorous storage and handling protocols, centered on the absolute exclusion of water and the use of inert atmosphere techniques, is not merely a recommendation but a mandatory practice. By adhering to the guidelines outlined in this document—from proper PPE and material compatibility to methods for assessing purity—professionals can ensure the integrity of their starting materials, the reproducibility of their experimental results, and, most importantly, a safe laboratory environment.

References

-

Thermo Fisher Scientific. (2024). (Chloromethyl)dimethylchlorosilane - SAFETY DATA SHEET. Retrieved from [Link]

-

Gelest, Inc. (2016). ALLYL(CHLOROMETHYL)DIMETHYLSILANE, 95% - Safety Data Sheet. Retrieved from [Link]

-

Global Silicones Council. (n.d.). GLOBAL SAFE HANDLING OF CHLOROSILANES. Retrieved from [Link]

-

Britton, L. G. (2016). Improve Your Handling of Chlorosilanes. ResearchGate. Retrieved from [Link]

-

Global Silicones Council. (n.d.). Global Safe Handling of Chlorosilanes. Retrieved from [Link]

-

Scribd. (n.d.). Chlorosilane Safety Guide. Retrieved from [Link]

-

Organic Syntheses. (n.d.). (chloromethyl)dimethylphenylsilane. Retrieved from [Link]

-

Wikipedia. (n.d.). Dimethyldichlorosilane. Retrieved from [Link]

-

Kirilin, A. D., et al. (2015). USE OF CHLORO(CHLOROMETHYL)DIMETHYLSILANE IN THE SYNTHESIS OF SILICON DERIVATIVES OF PYRROLE. ResearchGate. Retrieved from [Link]

-

CP Lab Safety. (n.d.). Chloro(chloromethyl)dimethylsilane, 25g, Each. Retrieved from [Link]

-

Ottokemi. (n.d.). Chloro(chloromethyl)dimethylsilane, 98%, COA, Certificate of Analysis. Retrieved from [Link]

-

PubChem. (n.d.). Silane, chloro(chloromethyl)dimethyl-. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of chloromethyl-methyl-dimethylsilane.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 1719-57-9: Chloro(chloromethyl)dimethylsilane [cymitquimica.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Chloro Chloromethyl Dimethylsilane | 1719-57-9 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. WERCS Studio - Application Error [assets.thermofisher.com]

- 7. fishersci.com [fishersci.com]

- 8. DIMETHYLDICHLOROSILANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. Dimethyldichlorosilane - Wikipedia [en.wikipedia.org]

- 10. Chloro(chloromethyl)dimethylsilane 98 1719-57-9 [sigmaaldrich.com]

- 11. Chloro(chloromethyl)dimethylsilane | 1719-57-9 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 12. echemi.com [echemi.com]

- 13. gelest.com [gelest.com]

- 14. globalsilicones.org [globalsilicones.org]

- 15. scribd.com [scribd.com]

- 16. datasheets.scbt.com [datasheets.scbt.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to (Chloromethyl)dimethylsilane: Molecular Structure, Properties, and Synthetic Applications

Core Molecular and Physical Characteristics

(Chloromethyl)dimethylsilane, often abbreviated as CMDMCS, is a bifunctional organosilane featuring both a reactive Si-Cl bond and a C-Cl bond. This unique structure makes it a valuable intermediate in a variety of chemical transformations.

Molecular Formula and Structure

The molecular formula for (chloromethyl)dimethylsilane is C₃H₈Cl₂Si.[1][2] Its structure consists of a central silicon atom bonded to two methyl groups, a chloromethyl group (-CH₂Cl), and a chlorine atom.

Molecular Structure of (Chloromethyl)dimethylsilane

Caption: Simplified workflow for the synthesis of (Chloromethyl)dimethylsilane.

Reactivity and Mechanistic Insights

The reactivity of (chloromethyl)dimethylsilane is dominated by the two chloro-substituents at different positions. The silicon-chlorine bond is highly susceptible to nucleophilic attack, making it a potent silylating agent. The carbon-chlorine bond in the chloromethyl group can also undergo nucleophilic substitution, allowing for further functionalization.

A primary application of this reagent is in the protection of alcohols as silyl ethers. The reaction proceeds via a nucleophilic attack of the alcohol's oxygen atom on the electrophilic silicon atom. [3][4]This reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the HCl byproduct. [3][4]

Mechanism of Alcohol Protection

Caption: Reaction mechanism for the silylation of an alcohol.

Applications in Research and Development

(Chloromethyl)dimethylsilane is a versatile reagent with numerous applications in organic synthesis and materials science.

-

Protecting Group Chemistry: It is widely used to protect hydroxyl groups in alcohols, which is a crucial step in the multi-step synthesis of complex molecules like pharmaceuticals. [4][5]* Intermediate in Synthesis: It serves as a key intermediate in the synthesis of other organosilicon compounds, including silane coupling agents and silicone polymers.

-

Surface Modification: This compound can be used to modify the surfaces of materials like glass and metals to alter their properties, such as hydrophobicity.

Experimental Protocol: Protection of a Primary Alcohol

This protocol provides a detailed procedure for the protection of a primary alcohol using (chloromethyl)dimethylsilane, adapted from established methods for similar silylating agents. [4] Materials:

-

Primary alcohol (1.0 eq)

-

(Chloromethyl)dimethylsilane (1.2 eq)

-

Anhydrous triethylamine (1.5 eq)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen inlet

Procedure:

-

Under a nitrogen atmosphere, dissolve the primary alcohol (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM in a round-bottom flask.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add (chloromethyl)dimethylsilane (1.2 eq) dropwise to the cooled solution via a dropping funnel. A white precipitate of triethylammonium chloride will form.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).